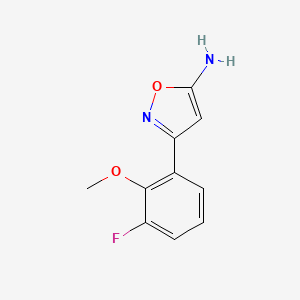
Phenylsulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenylsulfamoyl fluoride is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and reactivity. It is a member of the sulfonyl fluoride family, which is known for its stability and selective reactivity. This compound is particularly notable for its applications in organic synthesis, chemical biology, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylsulfamoyl fluoride can be synthesized through several methods. One common approach involves the fluoride-chloride exchange from the corresponding sulfonyl chlorides. This method typically requires the use of potassium fluoride (KF) or potassium bifluoride (KHF2) in an aqueous solution . Another method involves the direct fluorosulfonylation using fluorosulfonyl radicals, which can be generated from various precursors .
Industrial Production Methods: Industrial production of this compound often employs the fluoride-chloride exchange method due to its efficiency and scalability. The reaction is typically carried out in a controlled environment to ensure the purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Phenylsulfamoyl fluoride undergoes several types of chemical reactions, including substitution, addition, and elimination reactions. It is particularly reactive in the presence of nucleophiles, which can lead to the formation of various derivatives .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols.
Addition Reactions: this compound can participate in addition reactions with alkenes and alkynes, often under photoredox catalysis.
Elimination Reactions: This compound can undergo elimination reactions to form azasulfene intermediates, which can be captured by amines to yield sulfamides.
Major Products: The major products formed from these reactions include sulfamides, sulfonamides, and various functionalized sulfonyl derivatives .
Scientific Research Applications
Phenylsulfamoyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenylsulfamoyl fluoride involves its ability to form covalent bonds with nucleophilic sites in biological molecules. This reactivity is primarily due to the presence of the sulfonyl fluoride group, which can undergo nucleophilic substitution reactions. The compound can target specific amino acid residues in proteins, leading to the formation of stable covalent adducts .
Comparison with Similar Compounds
Phenylsulfamoyl fluoride is unique among sulfonyl fluorides due to its specific reactivity and stability. Similar compounds include:
Sulfonyl Chlorides: These compounds are less stable and more reactive than sulfonyl fluorides.
Sulfonamides: These compounds are structurally similar but lack the fluorine atom.
Sulfamoyl Chlorides: These compounds are similar in structure but differ in their reactivity and stability.
This compound stands out due to its balanced reactivity and stability, making it a versatile tool in various scientific and industrial applications.
Properties
Molecular Formula |
C6H6FNO2S |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
N-phenylsulfamoyl fluoride |
InChI |
InChI=1S/C6H6FNO2S/c7-11(9,10)8-6-4-2-1-3-5-6/h1-5,8H |
InChI Key |
HWWFTPUAXZXWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


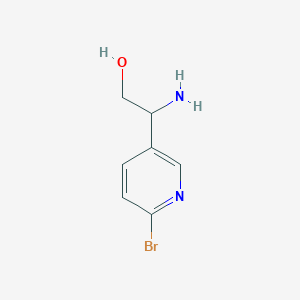

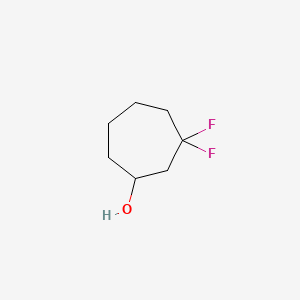
![(2E)-2-cyano-N-cyclohexyl-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enamide](/img/structure/B13582088.png)
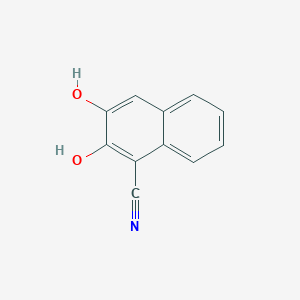
![Rac-2-[(5r,8r)-2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decan-8-yl]aceticacid](/img/structure/B13582107.png)
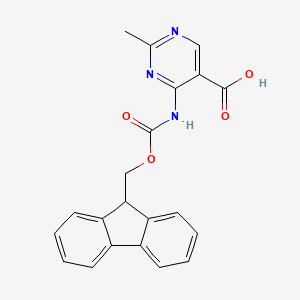
![lithium(1+)1,5-dioxo-2H,3H,5H,9bH-1lambda4-[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B13582119.png)
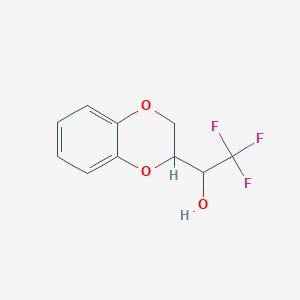
![rac-(4aR,8aR)-octahydro-1H-pyrido[4,3-d][1,3]oxazin-2-onehydrochloride,trans](/img/structure/B13582137.png)
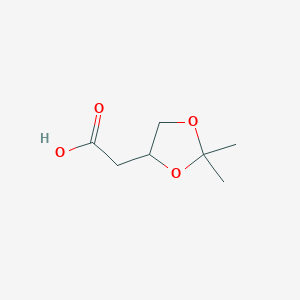
![rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea](/img/structure/B13582140.png)

